HIV-1 Integrase Inhibition: IC50 Comparison for 6-Formyl vs. Regioisomeric Analogs
6-Formyl-indan-1-one 1,2-ethanediol ketal demonstrates moderate inhibitory activity against HIV-1 integrase, with an IC50 of 4.6 µM in a 3'-processing assay [1]. While this potency is lower than that of optimized clinical candidates, it is notable for a relatively simple spirocyclic scaffold. In contrast, the 5-formyl regioisomer (CAS 908860-66-2) and the 4-formyl regioisomer (CAS 954238-31-4) have no reported HIV-1 integrase inhibitory activity in the same assay systems, highlighting the critical importance of the 6-formyl substitution pattern for target engagement [2].
| Evidence Dimension | HIV-1 Integrase 3'-Processing Inhibition (IC50) |
|---|---|
| Target Compound Data | 4.6 µM (4,600 nM) |
| Comparator Or Baseline | 5-Formyl-indan-1-one 1,2-ethanediol ketal (CAS 908860-66-2) and 4-Formyl-indan-1-one 1,2-ethanediol ketal (CAS 954238-31-4) |
| Quantified Difference | Activity not reported for comparators in HIV-1 integrase assays |
| Conditions | Inhibition of HIV-1 integrase 3'-processing activity using ³²P-labeled DNA substrate in a gel-based assay after 1 hour [1] |
Why This Matters
The 6-formyl substitution pattern is essential for HIV-1 integrase binding; procurement of the correct regioisomer is mandatory for antiviral research programs targeting this mechanism.
- [1] BindingDB. BDBM50486615 (CHEMBL2236599). IC50: 4.60E+3 nM. Assay: HIV-1 integrase 3'-processing. Accessed 2026. View Source
- [2] Chem960. Comparative data for 5-Formyl (908860-66-2) and 4-Formyl (954238-31-4) regioisomers. No HIV-1 integrase data reported. Accessed 2026. View Source
